4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Overview
Description
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the empirical formula C7H9N3 · 2HCl . It is a derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of this compound and related compounds has been reported in the literature . The compounds were synthesized and characterized using spectral data i.e., IR, 1H-, 13C-NMR, Mass and CHN elemental analyses .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl
. The InChI code for this compound is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.09 , and it is typically stored at temperatures between 2-8°C . It is a powder form .Scientific Research Applications
Synthesis and Biological Applications
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and related compounds have been extensively studied in the field of chemistry and pharmacology. These compounds serve as key intermediates in the synthesis of various biologically active molecules. For instance, they are used as starting materials for multi-step syntheses of tetrahydropteroic acid derivatives, which have significant biological implications (Elattar & Mert, 2016). Additionally, they have been involved in the synthesis of new substituted diamino-hydroxypyrido pyrimidinones, offering pathways for the creation of novel compounds with potential biological activities (Komkov, Shashkov, & Dorokhov, 2008).
Antifolate Activity
In the realm of medicinal chemistry, these compounds have shown promising antifolate activity. Specifically, certain derivatives of 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have demonstrated inhibitory effects on enzymes like dihydrofolate reductase from various organisms, indicating potential applications in treating opportunistic infections in immune-compromised patients (Rosowsky, Mota, & Queener, 1995).
Synthesis of Antithrombotic Compounds
Furthermore, these pyrimidine derivatives have been synthesized into new antithrombotic compounds with favorable cerebral and peripheral effects, demonstrating their potential in developing treatments for thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).
Antibacterial and Antimalarial Effects
The derivatives of 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have also been synthesized for antimalarial and antibacterial evaluation, showcasing their potential in the development of new treatments for infectious diseases (Elslager et al., 1972).
Synthesis of Gastric Antilesion Agents
Additionally, some tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as gastric antilesion agents, offering an alternative to existing treatments for peptic ulcer disease (Sanfilippo et al., 1992).
Antimicrobial and Antitumor Activity
Moreover, these compounds have been evaluated for their antimicrobial activities, with some derivatives showing moderate activities against various microorganisms, and have also been synthesized for potential antitumor applications (Faty, Rashed, & Youssef, 2015); (Grivsky, Lee, Sigel, Duch, & Nichol, 1980)(https://consensus.app/papers/synthesis-antitumor-activity-grivsky/dec09cecdee356638a9a0bab71746c7d/?utm_source=chatgpt).
Safety and Hazards
Future Directions
The future directions for research on 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride and related compounds could involve further exploration of their potential as inhibitors of mTOR kinase and PI3 kinase . This could have implications for the treatment of diseases related to these kinases.
Properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-7-4-9-3-2-8(7)11-5-10-6;/h5,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIUFCPVIBNAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NC=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718501 | |
Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-73-4 | |
Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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